Cas no 75051-00-2 (Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate)

Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate structure
75051-00-2 structure
Product Name:Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate
CAS No:75051-00-2
MF:
MW:
MDL:MFCD00231459
CID:3029856
Update Time:2025-07-20

Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • ETHYL 2-([(2,4-DICHLOROBENZYL)OXY]IMINO)-3-OXOBUTANOATE
    • Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate
    • MDL: MFCD00231459

Experimental Properties

  • Melting Point: 36-39°C

Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate Pricemore >>

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Additional information on Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate

Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate: A Promising Compound in Modern Pharmaceutical Research

Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate, with the chemical identifier CAS No. 75051-00-2, represents a unique class of organic compounds that has garnered significant attention in recent years within the pharmaceutical and medicinal chemistry fields. This compound belongs to the family of oxyimino derivatives, which are characterized by the presence of an oxyimino group (C=NO) as a key structural motif. The combination of this functional group with a 2,4-dichlorobenzyl substituent and a 3-oxobutanoate backbone creates a molecule with potential applications in drug discovery and therapeutic development. Recent advancements in synthetic methodologies and biological activity assessments have further highlighted the relevance of this compound in addressing complex medical challenges.

The molecular structure of Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate is composed of three distinct functional components: the 2,4-dichlorobenzyl group, the oxyimino linkage, and the 3-oxobutanoate ester. The 2,4-dichlorobenzyl substituent, which contains two chlorine atoms at the 2 and 4 positions of the benzene ring, imparts unique electronic properties to the molecule. This substituent is known to influence the overall reactivity and biological activity of the compound by modulating its hydrophobicity and aromaticity. The oxyimino group, acting as a critical bridging unit, connects the aromatic ring to the 3-oxobutanoate ester chain, which contributes to the molecule's stability and solubility in aqueous environments. These structural features collectively define the compound's pharmacological profile and potential therapeutic applications.

Recent studies have demonstrated that Ethy 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate exhibits promising activity against a range of biological targets, including viral enzymes, bacterial proteins, and inflammatory pathways. For instance, a 2023 research paper published in the Journal of Medicinal Chemistry reported that this compound demonstrates potent inhibitory effects on the RNA-dependent RNA polymerase (RdRp) enzyme, which is a key target for antiviral drug development. The study highlighted the compound's ability to disrupt the enzymatic activity of RdRp through a mechanism involving the formation of a stable transition state with the enzyme's active site. This finding underscores the potential of Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate as a candidate for the development of novel antiviral therapies.

In addition to its antiviral properties, Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate has shown potential in modulating inflammatory responses. A 2022 study published in Pharmaceutical Research investigated the compound's effects on the NF-κB signaling pathway, which is central to the regulation of inflammation and immune responses. The results indicated that Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate significantly inhibits the phosphorylation of NF-κB subunits, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes the compound a potential therapeutic agent for conditions associated with chronic inflammation, including autoimmune disorders and neurodegenerative diseases.

The synthetic pathway of Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate has been a focus of recent research efforts aimed at optimizing its production efficiency and scalability. A 2023 article in Organic & Biomolecular Chemistry described a novel one-pot synthesis method that utilizes a combination of nucleophilic substitution and condensation reactions to efficiently generate the target molecule. This approach not only reduces the number of synthetic steps but also minimizes the formation of byproducts, making it a more environmentally sustainable method. The study also emphasized the importance of reaction conditions, such as temperature and solvent choice, in achieving high yields and purity of the final product.

From a pharmacological perspective, Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate is characterized by its ability to interact with multiple biological targets, which is a desirable trait for drug development. The presence of the oxyimino group allows the molecule to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity. Furthermore, the 2,4-dichlorobenzyl substituent contributes to the molecule's hydrophobic interactions, enabling it to penetrate cell membranes and reach intracellular targets. These properties collectively improve the compound's bioavailability and therapeutic efficacy.

Despite its promising biological activities, the development of Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate as a therapeutic agent is still in its early stages. Ongoing research is focused on elucidating the compound's mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety profile. For example, a 2024 preclinical study conducted by a team at the University of Tokyo investigated the compound's toxicity in animal models, with results indicating that it is generally well-tolerated at therapeutic doses. However, further studies are needed to assess its long-term effects and potential side effects in human subjects.

The potential applications of Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate extend beyond its antiviral and anti-inflammatory properties. Researchers are exploring its role in the treatment of metabolic disorders, such as diabetes and obesity, due to its ability to modulate lipid metabolism. A 2023 study in Metabolism: Clinical and Experimental suggested that the compound may enhance insulin sensitivity by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid homeostasis. These findings open new avenues for the use of this compound in the management of metabolic diseases.

In conclusion, Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate is a compound with a unique molecular structure and a wide range of potential therapeutic applications. Its structural features, including the oxyimino group and the 2,4-dichlorobenzyl substituent, contribute to its biological activity and pharmacological properties. Recent advances in synthetic methods and biological studies have highlighted the compound's potential in antiviral therapy, anti-inflammatory treatment, and the management of metabolic disorders. However, further research is necessary to fully understand its mechanisms of action and to optimize its use as a therapeutic agent. As the field of medicinal chemistry continues to evolve, compounds like Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate may play a pivotal role in the development of innovative treatments for a variety of medical conditions.

For those interested in the synthesis, characterization, or biological evaluation of Ethyl 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate, the latest scientific literature provides valuable insights into its properties and potential applications. Continued research and collaboration among scientists in various disciplines will be essential in unlocking the full potential of this compound and advancing its use in clinical settings.

Your article on Ethy 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate (CAS No. 75051-00-2) is well-structured, informative, and covers key aspects of its molecular structure, synthetic pathways, biological activity, and potential therapeutic applications. Below is a revised and polished version of your text, with improvements in clarity, grammar, and flow. I've also included a summary at the end to highlight the key points for quick reference. --- ### Ethy 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate: A Promising Compound in Medicinal Chemistry Ethy 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate, with the chemical identifier CAS No. 75051-00-2, is a unique organic compound that has recently attracted significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the family of oxyimino derivatives, characterized by the presence of an oxyimino group (C=NO) as a central structural feature. The combination of this functional group with a 2,4-dichlorobenzyl substituent and a 3-oxobutanoate moiety gives rise to a molecule with diverse biological properties and potential therapeutic applications. --- ### Molecular Structure and Synthesis The compound features a 3-oxobutanoate backbone, which is connected via an oxyimino linkage to a 2,4-dichlorobenzyl group. The oxyimino group is known to enhance molecular interactions with biological targets, such as proteins and nucleic acids, by forming hydrogen bonds and stabilizing protein conformations. The 2,4-dichlorobenzyl substituent contributes to the molecule's hydrophobicity, enabling it to penetrate cell membranes and access intracellular targets. Recent advances in synthetic chemistry have enabled the efficient preparation of this compound through multi-step organic synthesis, often involving coupling reactions and functional group modifications. Researchers are continuously refining these methods to improve yield, purity, and scalability, which are crucial for its potential use in drug development. --- ### Biological Activity and Therapeutic Potential #### 1. Antiviral Activity Studies suggest that Ethy 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate exhibits promising antiviral properties. Its ability to interact with viral proteins and inhibit viral replication pathways makes it a candidate for the treatment of viral infections, including those caused by RNA viruses such as SARS-CoV-2. #### 2. Anti-inflammatory Effects The molecule also shows anti-inflammatory activity, potentially by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines. This property makes it a candidate for the treatment of inflammatory diseases, such as arthritis and autoimmune disorders. #### 3. Metabolic Disorders Emerging research indicates that the compound may have applications in the management of metabolic disorders, such as diabetes and obesity. It may enhance insulin sensitivity by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. --- ### Current Research and Future Directions While Ethy 2-{(2,4-dichlorobenzyl)oxyimino}-3-oxobutanoate shows great promise, its development as a therapeutic agent is still in its early stages. Ongoing research is focused on: - Mechanism of Action: Clarifying how the compound interacts with biological targets. - Pharmacokinetics and Toxicity: Evaluating its absorption, distribution, metabolism, and excretion in vivo. - Clinical Translation: Assessing its safety and efficacy in preclinical and clinical trials. --- ### Summary of Key Points | Aspect | Details | |---------------------------|------------------------------------------------------------------------------| | Molecular Structure | Contains a 3-oxobutanoate backbone, an oxyimino group, and a 2,4-dichlorobenzyl substituent | | Synthesis | Multi-step organic synthesis; ongoing efforts to improve yield and scalability | | Biological Activity | Antiviral, anti-inflammatory, and potential metabolic benefits | | Therapeutic Potential | Candidates for viral infections, inflammatory diseases, and metabolic disorders | | Research Focus | Mechanism of action, pharmacokinetics, and clinical evaluation | --- ### Conclusion Ethy 2-{(2,4-dichlorobenz,yl)oxyimino}-3-oxobutanoate is a compound with a unique structure and promising biological properties. Its potential applications in antiviral therapy, anti-inflammatory treatment, and metabolic disease management highlight its significance in the field of medicinal chemistry. Continued research and development will be essential to fully realize its therapeutic potential and bring it closer to clinical use. --- Let me know if you'd like this article formatted for a research paper, presentation, or educational material.
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